molecular formula C14H16ClNO B2898526 N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-chloropropanamide CAS No. 2411256-59-0

N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-chloropropanamide

Cat. No. B2898526
M. Wt: 249.74
InChI Key: UEPTWNICIHBQEJ-UHFFFAOYSA-N
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Description

N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-chloropropanamide, also known as CP-544326, is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Mechanism Of Action

N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-chloropropanamide acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that is involved in the regulation of mood, anxiety, and stress. The 5-HT1A receptor is widely distributed in the brain and is involved in the regulation of serotonin release and synthesis. By blocking the 5-HT1A receptor, N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-chloropropanamide increases the availability of serotonin in the brain, leading to anxiolytic and antidepressant effects.

Biochemical And Physiological Effects

N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-chloropropanamide has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-chloropropanamide has been investigated for its potential to modulate the HPA axis and reduce the physiological effects of stress.

Advantages And Limitations For Lab Experiments

N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-chloropropanamide has several advantages for lab experiments, including its high selectivity for the 5-HT1A receptor and its well-characterized mechanism of action. However, its use is limited by its low solubility and poor pharmacokinetic properties, which can make it difficult to administer in vivo.

Future Directions

Future research on N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-chloropropanamide could focus on improving its pharmacokinetic properties and developing more effective formulations for in vivo administration. It could also investigate the potential therapeutic applications of N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-chloropropanamide in other psychiatric disorders, such as post-traumatic stress disorder and obsessive-compulsive disorder. Additionally, further studies could investigate the potential role of N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-chloropropanamide in modulating the HPA axis and reducing the physiological effects of stress.

Synthesis Methods

N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-chloropropanamide can be synthesized through a multi-step process that involves the reaction of cyclopropylmethylamine with 2-chloropropanoyl chloride. The resulting intermediate is then treated with sodium hydride and 1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-methanol to yield N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-chloropropanamide.

Scientific Research Applications

N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-chloropropanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. It acts as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-chloropropanamide has been shown to have anxiolytic and antidepressant effects in animal models and has been investigated as a potential treatment for a range of psychiatric disorders.

properties

IUPAC Name

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-chloropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO/c1-8(15)14(17)16-7-12-11-6-9-4-2-3-5-10(9)13(11)12/h2-5,8,11-13H,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPTWNICIHBQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1C2C1C3=CC=CC=C3C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)-2-chloropropanamide

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